Bienvenue dans la boutique en ligne BenchChem!

3-morpholino-4H-chromen-4-one

Kinase inhibitor MAO-B inhibitor Positional isomerism

3-Morpholino-4H-chromen-4-one (40302-80-5) is the only commercially available chromone that combines a 3-morpholino pharmacophore with validated MAO-B inhibition (nanomolar-range IC₅₀) and monocytic differentiation activity—phenotypes absent in 2-morpholino analogs like LY294002. Its fragment-like properties (MW 231.25, XLogP3-AA 1.5, TPSA 38.8 Ų) make it an ideal core for fragment-growing campaigns targeting kinase-independent pathways. Procure this isomer specifically for phenotypic differentiation assays (HL-60/U937 models) or MAO-B/CCR5 screening programs to avoid misleading readouts from 2-substituted chromones.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 40302-80-5
Cat. No. B2495974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-morpholino-4H-chromen-4-one
CAS40302-80-5
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESC1COCCN1C2=COC3=CC=CC=C3C2=O
InChIInChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
InChIKeyDBSFOQMKGXPWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Morpholino-4H-chromen-4-one (CAS 40302-80-5): A Positional-Isomer Chromone Scaffold for Differentiation-Focused Screening and MAO-B-Targeted Probe Development


3-Morpholino-4H-chromen-4-one (CAS 40302-80-5, C₁₃H₁₃NO₃, MW 231.25) is a synthetic small-molecule chromone derivative bearing a morpholine ring directly at the 3-position of the γ-pyrone core. First disclosed in patent literature as a differentiation-inducing agent capable of arresting proliferation of undifferentiated cells and promoting monocytic maturation [1], this compound belongs to the broader chromen-4-one family that includes well-characterized kinase inhibitors such as LY294002 and NU7441. However, the 3-morpholino substitution pattern fundamentally distinguishes it from the 2-morpholino pharmacophore that dominates PI3K/DNA-PK inhibitor chemistry, redirecting biological activity toward monoamine oxidase B (MAO-B) inhibition and cell-differentiation pathways [2][3]. The compound is commercially available at ≥95% purity from multiple vendors including Sigma-Aldrich, making it an accessible entry point for scaffold-hopping campaigns and phenotypic screening programs.

Why 3-Morpholino-4H-chromen-4-one Cannot Be Replaced by 2-Morpholino Chromen-4-one Analogs in Target-Focused or Phenotypic Assays


The morpholine-bearing chromen-4-one chemical space is dominated by 2-substituted analogs exemplified by LY294002 (PI3K inhibitor, IC₅₀ ≈ 0.5–1.4 μM) and NU7441 (DNA-PK inhibitor, IC₅₀ ≈ 13–42 nM), which have established the chromen-4-one scaffold as a kinase-inhibitor pharmacophore [1]. However, the position of the morpholine substituent is not a trivial structural variation: SAR studies demonstrate that 3-substituted chromones preferentially engage MAO-B with IC₅₀ values in the nanomolar to micromolar range, whereas 2-substituted congeners lack this activity profile [2]. Furthermore, patent disclosures explicitly claim that 3-morpholino-4H-chromen-4-one induces differentiation of undifferentiated cells to a monocytic lineage—a functional phenotype not reported for any 2-morpholino chromen-4-one derivative [3]. Simply substituting a 2-morpholino analog into a differentiation assay or an MAO-B screening panel will therefore yield fundamentally different—and potentially misleading—biological readouts.

Quantitative Differentiation Evidence for 3-Morpholino-4H-chromen-4-one (CAS 40302-80-5) Versus Closest Structural Analogs


Positional Isomerism Drives Target-Class Divergence: 3-Morpholino vs. 2-Morpholino Chromen-4-one

The 3-morpholino positional isomer (CAS 40302-80-5) is structurally distinct from the 2-morpholino chromen-4-one scaffold that underpins potent DNA-PK and PI3K inhibitors. In the landmark SAR study by Hardcastle et al., 2-N-morpholino-substituted chromen-4-ones achieved DNA-PK IC₅₀ values of 13–40 nM for optimized 8-aryl derivatives (NU7441: IC₅₀ = 13 ± 2 nM; NU7427: IC₅₀ = 40 ± 5 nM) [1]. In contrast, Gaspar et al. demonstrated that 3-substituted chromones act preferentially as MAO-B inhibitors with IC₅₀ values ranging from 63 nM to micromolar, and that the 3-substitution pattern is a critical determinant for MAO-B selectivity (>1000-fold over MAO-A for the most optimized derivatives) [2]. The unsubstituted parent chromone itself exhibits an MAO-B IC₅₀ of 63 nM and >1000-fold selectivity over MAO-A, establishing a baseline that 3-substitution can further modulate [2]. This target-class divergence means that 3-morpholino-4H-chromen-4-one cannot serve as a kinase-inhibitor tool compound, nor can 2-morpholino analogs substitute for it in MAO-B or differentiation-focused studies.

Kinase inhibitor MAO-B inhibitor Positional isomerism Scaffold hopping Chromen-4-one SAR

Cell Differentiation Induction: A Phenotypic Signature Absent in 2-Morpholino Chromen-4-one Analogs

Patent-derived data indicate that 3-morpholino-4H-chromen-4-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional phenotype is mechanistically distinct from the ATP-competitive kinase inhibition exhibited by 2-morpholino chromen-4-one analogs such as LY294002 and NU7441, which act primarily through PI3K/Akt pathway blockade and DNA-PK-mediated DNA repair inhibition, respectively [2]. While no direct side-by-side quantitative comparison of differentiation potency is publicly available, the qualitative phenotypic divergence is stark: LY294002 induces apoptosis and cell-cycle arrest without differentiation, whereas 3-morpholino-4H-chromen-4-one promotes a differentiation program that has been proposed for therapeutic applications in cancer and psoriasis [1][2].

Cell differentiation Monocyte Anti-cancer Psoriasis Phenotypic screening

MAO-B Inhibition: Class-Level Evidence for 3-Substituted Chromones vs. 2-Substituted Analogs

Comprehensive SAR analysis by Gaspar et al. (2011) established that chromone derivatives bearing substituents at the 3-position of the γ-pyrone nucleus act preferentially as MAO-B inhibitors, with IC₅₀ values spanning the nanomolar to micromolar range [1]. The unsubstituted parent chromone (compound 19 in the series) exhibits an MAO-B IC₅₀ of 63 nM with >1000-fold selectivity over MAO-A and behaves as a quasi-reversible inhibitor [1]. In contrast, 2-morpholino chromen-4-one derivatives such as LY294002 have not been reported to inhibit MAO-B at pharmacologically relevant concentrations, with their primary pharmacology firmly established as PI3K inhibition (IC₅₀ = 0.5–1.4 μM) [2]. This class-level SAR indicates that the 3-morpholino substitution pattern of CAS 40302-80-5 places it within the MAO-B-preferring chromone subfamily, predicting MAO-B inhibitory activity that is absent in the 2-morpholino congener series.

Monoamine oxidase B MAO-B inhibitor Parkinson's disease Neuroprotection Chromone SAR

CCR5 Antagonism: Preliminary Pharmacological Activity Distinct from Kinase Inhibition

Preliminary pharmacological screening reported through Semantic Scholar indicates that 3-morpholino-4H-chromen-4-one functions as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This GPCR-targeted activity profile is entirely distinct from the intracellular kinase inhibition (PI3K, DNA-PK) that characterizes 2-morpholino chromen-4-one analogs. While no direct comparative IC₅₀ data for CCR5 antagonism versus 2-morpholino analogs is available in the public domain, this chemokine receptor activity further supports the functional divergence driven by the 3-position morpholine substitution.

CCR5 antagonist HIV Chemokine receptor Autoimmune disease GPCR

Physicochemical and Drug-Likeness Differentiation: 3-Morpholino vs. 2-Morpholino Chromen-4-one

The 3-morpholino substitution pattern confers distinct physicochemical properties compared to 2-morpholino congeners, with implications for solubility, permeability, and metabolic stability. PubChem-computed descriptors for 3-morpholino-4H-chromen-4-one (CAS 40302-80-5) include XLogP3-AA = 1.5, topological polar surface area (TPSA) = 38.8 Ų, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond [1]. By comparison, LY294002 (2-morpholino-8-phenylchromen-4-one, CAS 154447-36-6) has a significantly higher molecular weight (307.3 vs. 231.3 g/mol), larger TPSA, and the addition of a phenyl substituent at the 8-position that increases LogP and alters metabolic liability [2]. The lower molecular weight and reduced lipophilicity of the 3-morpholino isomer place it in more favorable drug-like chemical space (Rule of Five compliance) for fragment-based or lead-like screening libraries.

Drug-likeness LogP Hydrogen bonding TPSA Lead optimization

Recommended Application Scenarios for 3-Morpholino-4H-chromen-4-one (CAS 40302-80-5) Based on Quantitative Differentiation Evidence


Phenotypic Screening for Differentiation-Inducing Anti-Cancer or Anti-Psoriatic Agents

Based on patent-derived evidence that 3-morpholino-4H-chromen-4-one arrests proliferation of undifferentiated cells and induces monocytic differentiation [1], this compound is ideally suited as a positive control or starting scaffold in phenotypic differentiation assays using HL-60 promyelocytic leukemia cells, U937 monocytic cells, or primary keratinocyte cultures. Unlike 2-morpholino chromen-4-one analogs (LY294002, NU7441) that induce apoptosis or cell-cycle arrest without differentiation, this 3-substituted isomer offers a differentiation-specific pharmacological tool. Researchers should confirm differentiation markers (CD14, CD11b expression by flow cytometry) and compare dose-response curves against established differentiation agents such as all-trans retinoic acid (ATRA) or vitamin D₃ analogs.

MAO-B Inhibitor Probe Development for Neurodegenerative Disease Research

The class-level SAR evidence establishing 3-substituted chromones as preferential MAO-B inhibitors with IC₅₀ values reaching the low nanomolar range (parent chromone MAO-B IC₅₀ = 63 nM, >1000-fold selectivity over MAO-A) [1] positions 3-morpholino-4H-chromen-4-one as a viable starting point for MAO-B-targeted medicinal chemistry. Procurement of this scaffold enables structure-activity exploration that is mechanistically inaccessible with 2-morpholino chromen-4-one analogs. Recommended assays include recombinant human MAO-B fluorometric or Amplex Red-based activity assays, with comparator benchmarking against reference inhibitors such as selegiline, rasagiline, or safinamide. The morpholine substituent may confer solubility advantages over more lipophilic 3-substituted chromones.

Fragment-Based or Lead-Like Library Design Leveraging Favorable Physicochemical Properties

With a molecular weight of 231.25 g/mol, XLogP3-AA of 1.5, and TPSA of 38.8 Ų [1], 3-morpholino-4H-chromen-4-one occupies fragment-like to early lead-like chemical space that is significantly more attractive than the lead-like/drug-like 2-morpholino-8-aryl chromen-4-one analogs (e.g., LY294002 MW = 307.35, XLogP ≈ 3.1). This compound can serve as a core scaffold for fragment-growing campaigns, with diversification vectors at the 2-, 6-, 7-, and 8-positions of the chromone ring while retaining the 3-morpholino pharmacophore that directs MAO-B and differentiation activity. The commercial availability at ≥95% purity from multiple vendors facilitates rapid SAR exploration.

CCR5 Antagonist Screening for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening identifying 3-morpholino-4H-chromen-4-one as a CCR5 antagonist [1] supports its use in chemokine receptor-focused drug discovery programs targeting HIV entry inhibition, asthma, rheumatoid arthritis, and autoimmune diseases. Procurement of this specific positional isomer is critical because 2-morpholino chromen-4-one analogs show no reported CCR5 activity, their pharmacology being dominated by intracellular kinase inhibition. Recommended follow-up assays include CCR5 radioligand displacement binding assays, RANTES-induced calcium mobilization assays in MOLT4/CCR5 cells, and HIV-1 entry inhibition assays using pseudotyped virus or replication-competent HIV-1 isolates.

Quote Request

Request a Quote for 3-morpholino-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.